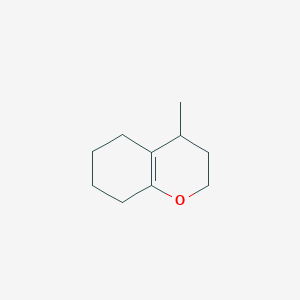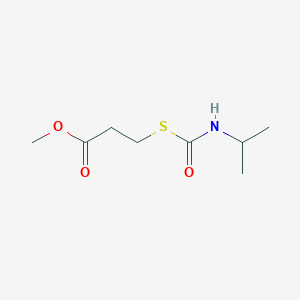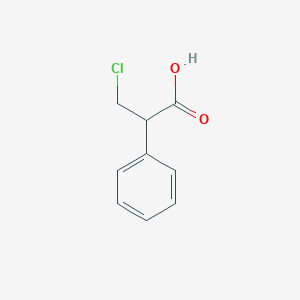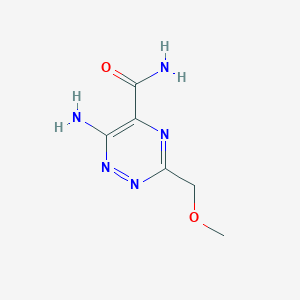![molecular formula C35H28O10 B14009457 2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one CAS No. 49619-88-7](/img/structure/B14009457.png)
2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(5,7-Dimethoxy-4-oxo-chromen-2-yl)phenoxy]-4-methoxy-phenyl]-5,7-dimethoxy-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic benefits.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(5,7-Dimethoxy-4-oxo-chromen-2-yl)phenoxy]-4-methoxy-phenyl]-5,7-dimethoxy-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-[3-[4-(5,7-Dimethoxy-4-oxo-chromen-2-yl)phenoxy]-4-methoxy-phenyl]-5,7-dimethoxy-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases, including cancer and neurodegenerative disorders.
Industry:Comparison with Similar Compounds
Similar Compounds
Isoginkgetin: A biflavonoid with similar structural features and biological activities.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory properties.
Kaempferol:Properties
CAS No. |
49619-88-7 |
|---|---|
Molecular Formula |
C35H28O10 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2-[4-[5-(5,7-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C35H28O10/c1-38-22-13-30(41-4)34-24(36)17-27(44-32(34)15-22)19-6-9-21(10-7-19)43-29-12-20(8-11-26(29)40-3)28-18-25(37)35-31(42-5)14-23(39-2)16-33(35)45-28/h6-18H,1-5H3 |
InChI Key |
REAXOPZTLKXJPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
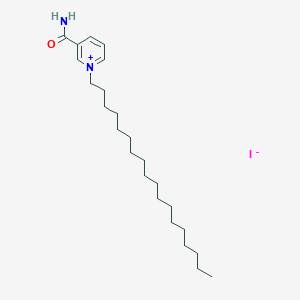
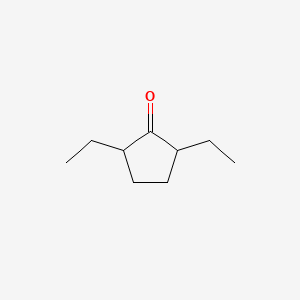
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
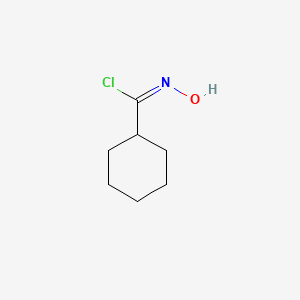
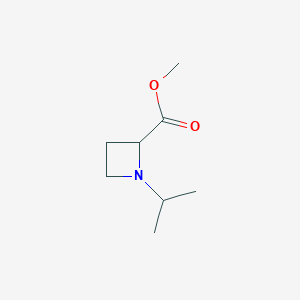
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
